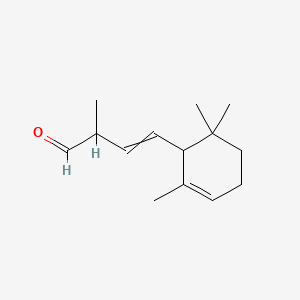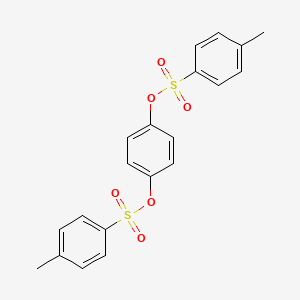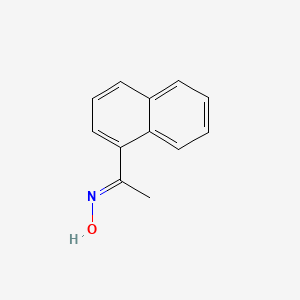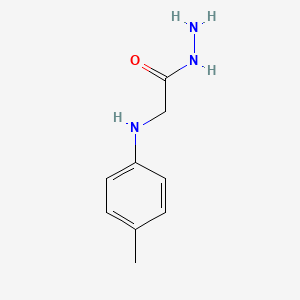
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
描述
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is a chemical compound with the molecular formula C14H22O. It is primarily known for its use in the fragrance industry, where it is utilized in personal care products such as cosmetics, shampoos, deodorants, and air fresheners . This compound is also recognized as a fragrance allergen, capable of inducing allergic contact dermatitis and rashes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- typically involves the reaction of 2,6,6-trimethyl-2-cyclohexen-1-one with suitable aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product .
化学反应分析
Types of Reactions
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens or nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications, including:
Biology: Studied for its potential biological effects and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the formulation of fragrances and personal care products.
作用机制
The mechanism of action of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. It can bind to response elements in gene promoters, such as the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element, and may act as a regulator of gene expression . This interaction can influence various biological processes and pathways, contributing to its effects .
相似化合物的比较
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and personal care products.
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another compound with similar structural features and applications.
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Shares similar chemical properties and is used in related applications.
Uniqueness
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is unique due to its specific molecular structure, which imparts distinct fragrance properties and biological activities. Its ability to act as a fragrance allergen and its potential regulatory effects on gene expression further distinguish it from similar compounds .
属性
CAS 编号 |
58102-02-6 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6-8,10-11,13H,5,9H2,1-4H3/b8-7+ |
InChI 键 |
AISADLWIINCFJS-BQYQJAHWSA-N |
SMILES |
CC1=CCCC(C1C=CC(C)C=O)(C)C |
手性 SMILES |
CC1=CCCC(C1/C=C/C(C)C=O)(C)C |
规范 SMILES |
CC1=CCCC(C1C=CC(C)C=O)(C)C |
Key on ui other cas no. |
58102-02-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Anisole, p-[(chloromethyl)sulfonyl]-](/img/structure/B1618118.png)












